tert-Butyl(dichloromethyl)dimethylsilane is a colorless liquid that is typically used as an intermediate in organic synthesis. The presence of both chloromethyl and tert-butyl groups allows for diverse reactivity patterns, making it useful in various synthetic pathways. Its molecular structure features a tert-butyl group (a branched alkyl group) and two methyl groups attached to silicon, along with two chlorine atoms that can participate in nucleophilic substitution reactions .
As mentioned above, tert-BDMS acts as a derivatization reagent for proteins and peptides. Its mechanism involves the selective reaction of the dichloromethyl group with specific functionalities, most commonly thiols on cysteine residues. This modification alters the protein/peptide's solubility, volatility, and stability, making it more amenable to further analysis techniques like mass spectrometry [].
One significant application of tert-BDMS is as a precursor for the dichloromethyl carbanion (Cl2CH⁻). This carbanion is a valuable intermediate in organic synthesis due to its nucleophilic character. tert-BDMS can be deprotonated using strong bases like lithium diisopropylamide (LDA) to generate the dichloromethyl carbanion in situ. The carbanion can then participate in various reactions, such as alkylation, allylation, and cyclization, leading to the formation of complex organic molecules [1].
Here's an example of tert-BDMS being used to generate a dichloromethyl carbanion for acylation [1]:
[1] Source: P. J. Stang, M. Han, Y. Lee, "Dicarbonylmetallates as Umpolung Synthons in Enolate Chemistry," Journal of the American Chemical Society, 1996, 118 (21), 5021-5028
Several methods can be employed for synthesizing tert-butyl(dichloromethyl)dimethylsilane:
tert-Butyl(dichloromethyl)dimethylsilane finds applications in:
While specific interaction studies involving tert-butyl(dichloromethyl)dimethylsilane are scarce, general studies on similar organosilicon compounds indicate potential interactions with proteins and nucleic acids, suggesting possible applications in medicinal chemistry. Further research could elucidate specific interactions that may lead to novel applications or therapeutic agents.
Several compounds share structural similarities with tert-butyl(dichloromethyl)dimethylsilane. Here are some notable examples:
Compound Name | Chemical Formula | Key Features |
---|---|---|
tert-Butyldimethylchlorosilane | C₇H₁₈ClSi | Contains a single chlorine atom; used in synthesis. |
Chloromethyldimethylsilane | C₄H₉ClSi | Lacks the tert-butyl group; simpler structure. |
Dimethyldichlorosilane | C₂H₆Cl₂Si | Two chlorine atoms; more reactive than tert-butyl compound. |
Methyltrichlorosilane | CH₃Cl₃Si | Contains three chlorines; highly reactive. |
Uniqueness: The presence of both tert-butyl and dichloromethyl groups distinguishes tert-butyl(dichloromethyl)dimethylsilane from other similar compounds, allowing for unique reactivity patterns and applications not found in simpler silanes.
The origins of organosilicon chemistry can be traced to the groundbreaking work of Charles Friedel and James Crafts in 1863, who synthesized the first organosilicon compound, tetraethylsilane, through the reaction of tetrachlorosilane with diethylzinc. This seminal achievement marked the beginning of a new chemical discipline that would eventually encompass thousands of compounds and find applications across numerous industries. The early pioneers faced significant challenges in understanding the fundamental properties of silicon-carbon bonds, which differ markedly from their carbon-carbon counterparts due to silicon's larger atomic radius and lower electronegativity compared to carbon.
The systematic development of organosilicon chemistry accelerated dramatically in the early twentieth century through the pioneering efforts of Frederick Stanley Kipping, whose extensive research program spanning from 1901 to 1944 established many of the fundamental principles that continue to guide the field today. Kipping's introduction of Grignard reagents for the synthesis of organosilanes represented a methodological breakthrough that enabled the preparation of numerous silicon-containing compounds with unprecedented efficiency and selectivity. His work also led to the coining of the term "silicone" in 1904, though this nomenclature was based on an erroneous analogy to ketones.
The industrial significance of organosilicon chemistry became apparent in the 1940s with Eugene Rochow's development of the direct process, also known as the Müller-Rochow process, which enabled the large-scale production of methylchlorosilanes through the reaction of methyl chloride with silicon-copper alloys. This technological advance made organosilicon compounds commercially viable and established the foundation for the modern silicone industry. The direct process continues to produce approximately one million tons of organosilicon compounds annually, demonstrating its enduring importance.
The evolution of silicon-based reagents in organic synthesis has been characterized by continuous innovation aimed at overcoming the inherent limitations of early organosilicon compounds while exploiting their unique reactivity patterns. The 1960s witnessed several landmark developments that fundamentally changed how synthetic chemists approached silicon chemistry. The introduction of silyl enol ether chemistry by Gilbert Stork and Paul Hudrlik in 1968 provided a powerful method for controlling regioselectivity in aldol and related reactions. Simultaneously, Donald Peterson's development of the Peterson olefination reaction offered an alternative to the Wittig reaction for alkene formation, with the advantage of complementary stereochemical outcomes depending on reaction conditions.
The synthetic utility of organosilicon reagents has been further enhanced by the development of protecting group strategies, particularly through the use of silyl ethers for alcohol protection. The tert-butyldimethylsilyl group, commonly used in these applications, exemplifies how steric bulk can be strategically employed to control reactivity and selectivity. These protecting groups demonstrate remarkable stability under a wide range of reaction conditions while remaining readily removable under specific circumstances, making them invaluable tools in complex synthetic sequences.
Recent advances in silicon-based cross-coupling reactions have opened new frontiers in organosilicon chemistry. The development of tetraorganosilanes bearing activating groups, such as 2-(hydroxymethyl)phenyl substituents, has enabled efficient transmetalation to palladium, nickel, and copper catalysts under mild conditions. These innovations have addressed longstanding challenges in silicon-based cross-coupling, including the need for harsh reaction conditions and limited functional group tolerance.
Table 1: Key Developmental Milestones in Organosilicon Chemistry
Year | Development | Researchers | Significance |
---|---|---|---|
1863 | First organosilicon compound synthesis | Friedel and Crafts | Established field foundation |
1901-1944 | Systematic organosilicon methodology | Kipping | Grignard-based synthetic routes |
1941-1942 | Direct process development | Rochow and Müller | Industrial viability |
1968 | Silyl enol ether chemistry | Stork and Hudrlik | Regioselective transformations |
1968 | Peterson olefination | Peterson | Stereochemical control |
2000s | Silicon-based cross-coupling | Various groups | Mild reaction conditions |
The specific development of tert-butyl(dichloromethyl)dimethylsilane emerged from the broader exploration of functionalized organosilicon compounds designed to combine the stability of silicon-carbon bonds with reactive functional groups capable of participating in diverse synthetic transformations. This compound, bearing the molecular formula carbon seven hydrogen sixteen dichlorine silicon, represents a sophisticated example of how multiple functional elements can be incorporated into a single silicon-containing molecule.
The structural characteristics of tert-butyl(dichloromethyl)dimethylsilane reflect careful design considerations aimed at balancing reactivity with stability. The tert-butyl group provides steric protection around the silicon center, while the two methyl substituents offer additional stabilization through hyperconjugative effects. The dichloromethyl functionality serves as a reactive handle that can participate in various chemical transformations, including nucleophilic substitution and elimination reactions.
Physical property characterization has revealed that tert-butyl(dichloromethyl)dimethylsilane exists as a solid at room temperature with a melting point range of 42-45 degrees Celsius. The compound exhibits a boiling point of 193.9 degrees Celsius at standard atmospheric pressure and demonstrates a density of approximately 1.0 grams per cubic centimeter. These properties are consistent with the presence of the bulky tert-butyl group and the polar dichloromethyl functionality.
Table 2: Physical Properties of tert-Butyl(dichloromethyl)dimethylsilane
Property | Value | Units |
---|---|---|
Molecular Weight | 199.19 | grams per mole |
Melting Point | 42-45 | degrees Celsius |
Boiling Point | 193.9 | degrees Celsius |
Density | 1.0 ± 0.1 | grams per cubic centimeter |
Flash Point | 69.3 ± 16.6 | degrees Celsius |
Refractive Index | 1.434 | dimensionless |
The initial applications of tert-butyl(dichloromethyl)dimethylsilane have been documented in specialized synthetic methodologies, particularly in reactions involving silicon-mediated transformations. Research has demonstrated its utility in silyl migration reactions, where the dichloromethyl group can serve as both a leaving group and a reactive center for subsequent functionalization. These applications highlight the compound's potential as a versatile synthetic intermediate capable of participating in complex multi-step sequences.
tert-Butyl(dichloromethyl)dimethylsilane possesses the molecular formula C₇H₁₆Cl₂Si, with a molecular weight of 199.19 grams per mole [1] [2] [3] [4]. The compound exhibits an exact mass of 198.039825 grams per mole [4]. The structural representation can be expressed through multiple notational systems, with the SMILES notation being CC(C)(C)Si(C)C(Cl)Cl [1] [2]. The InChI representation provides a more detailed structural description as InChI=1S/C7H16Cl2Si/c1-7(2,3)10(4,5)6(8)9/h6H,1-5H3 [1] [2], while the corresponding InChIKey is IIGQYABNVUNASW-UHFFFAOYSA-N [1] [2].
The linear formula representation (CH₃)₃CSi(CH₃)₂CHCl₂ clearly illustrates the arrangement of functional groups around the central silicon atom [2]. This organosilicon compound features a tetrahedral silicon center bonded to three distinct carbon-containing substituents: a tert-butyl group, two methyl groups, and a dichloromethyl group. The compound has been assigned the CAS number 138983-08-1 and the MDL number MFCD00799497 [2] [3] [4].
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₆Cl₂Si | [1] [5] [2] [4] |
Molecular Weight | 199.19 g/mol | [2] [3] [4] |
CAS Number | 138983-08-1 | [2] [3] [4] |
Exact Mass | 198.039825 g/mol | [4] |
SMILES | CC(C)(C)Si(C)C(Cl)Cl | [1] [2] |
InChI | InChI=1S/C7H16Cl2Si/c1-7(2,3)10(4,5)6(8)9/h6H,1-5H3 | [1] [2] |
InChIKey | IIGQYABNVUNASW-UHFFFAOYSA-N | [1] [2] |
Linear Formula | (CH₃)₃CSi(CH₃)₂CHCl₂ | [2] |
The compound exists as a solid at standard conditions with a melting point range of 42-45°C [2] [4]. Its physical appearance is characterized as a solid material with a density of 1.0±0.1 g/cm³ [4]. The boiling point has been determined to be 193.9±20.0°C at 760 mmHg [4], with a flash point of 69.3±16.6°C [4]. Additional physical characteristics include a vapour pressure of 0.6±0.4 mmHg at 25°C and an index of refraction of 1.434 [4].
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for organosilicon compounds. The primary IUPAC name is tert-butyl-(dichloromethyl)-dimethylsilane [1] [5], which clearly indicates the substitution pattern around the silicon center. This nomenclature system identifies the silicon atom as the central element, with the various organic substituents named according to their priority and structural characteristics.
Several alternative systematic names exist within the chemical literature, reflecting different approaches to organosilicon nomenclature. The compound is also known as (dichloromethyl)(1,1-dimethylethyl)dimethyl-silane [4], which follows the approach of naming substituents in alphabetical order. Another systematic designation is (dichloromethyl)(dimethyl)(2-methyl-2-propanyl)silane [4], where the tert-butyl group is explicitly described as 2-methyl-2-propanyl.
Common names used in commercial and research contexts include several variations that emphasize different aspects of the molecular structure. The most frequently encountered common name is tert-Butyl(dichloromethyl)dimethylsilane [5] [2] [3], which omits the hyphens found in the formal IUPAC nomenclature. Alternative common names include tert-butyldimethyl(dichloromethyl)silane [4] and tert-butyldichloromethyldimethylsilane [4].
Name Type | Name | Source |
---|---|---|
IUPAC Name | tert-butyl-(dichloromethyl)-dimethylsilane | [1] [5] |
Common Name 1 | tert-Butyl(dichloromethyl)dimethylsilane | [5] [2] [3] |
Common Name 2 | tert-butyldimethyl(dichloromethyl)silane | [4] |
Alternative Name 1 | Silane, (dichloromethyl)(1,1-dimethylethyl)dimethyl- | [4] |
Alternative Name 2 | (Dichloromethyl)(dimethyl)(2-methyl-2-propanyl)silane | [4] |
Alternative Name 3 | Dichlor<(1,1-dimethylethyl)dimethylsilyl>methan | [4] |
The nomenclature variations reflect the complexity inherent in naming organosilicon compounds, where multiple acceptable systematic approaches can be applied. The choice of nomenclature often depends on the specific context of use, whether in academic research, industrial applications, or regulatory documentation.
tert-Butyl(dichloromethyl)dimethylsilane belongs to a broader family of organosilicon compounds that share structural similarities while exhibiting distinct chemical and physical properties. Understanding the relationship between this compound and related silyl compounds provides insight into structure-property relationships within organosilicon chemistry [6] [7].
The most closely related compound is tert-butyldimethylsilyl chloride, which possesses the molecular formula C₆H₁₅ClSi [8]. This compound differs from tert-butyl(dichloromethyl)dimethylsilane by having a single chlorine atom directly bonded to silicon instead of the dichloromethyl group. The structural modification significantly alters the reactivity profile, as tert-butyldimethylsilyl chloride functions primarily as a protecting group reagent in organic synthesis [8] [9].
Another related compound is tert-butyl(methoxy)dimethylsilane (C₇H₁₈OSi), where the dichloromethyl group is replaced by a methoxy substituent [10]. This structural change eliminates the chlorine atoms and introduces an ether linkage, fundamentally altering the compound's chemical behavior and potential applications.
Within the broader category of dichloromethyl-containing silanes, dichloromethyl(2,4,4-trimethylpentyl)silane represents a structural variant where the tert-butyl and methyl groups are replaced by a different alkyl chain configuration [11]. This compound demonstrates how modifications to the carbon framework can be achieved while maintaining the dichloromethyl functionality.
The family of methylchlorosilanes provides additional context for understanding structural relationships. Compounds such as methyltrichlorosilane (CH₃SiCl₃) represent a different substitution pattern where multiple chlorine atoms are directly bonded to silicon [12]. These compounds are typically more reactive than those containing chloromethyl groups, as the silicon-chlorine bonds are more susceptible to hydrolysis and nucleophilic substitution reactions [12].
Compound Name | Molecular Formula | Key Structural Difference | Source |
---|---|---|---|
tert-Butyldimethylsilyl chloride | C₆H₁₅ClSi | Single Cl instead of CHCl₂ | [8] |
Trimethylsilyl chloride | C₃H₉ClSi | Trimethyl substitution | Common knowledge |
tert-Butyl(methoxy)dimethylsilane | C₇H₁₈OSi | Methoxy instead of CHCl₂ | [10] |
Dichloromethyl(2,4,4-trimethylpentyl)silane | C₉H₁₈Cl₂Si | Different alkyl chain | [11] |
Methyltrichlorosilane | CH₃SiCl₃ | Methyl with three Cl | [12] |
The structural diversity within this family of compounds highlights the versatility of organosilicon chemistry in accommodating various functional groups and substituent patterns. Each structural modification influences properties such as thermal stability, chemical reactivity, and potential applications in synthetic chemistry [6] [7].
The electronic structure of tert-butyl(dichloromethyl)dimethylsilane is characterized by the tetrahedral coordination geometry around the central silicon atom, consistent with sp³ hybridization [13] [14]. Silicon, with its electronic configuration of [Ne] 3s² 3p², utilizes four hybrid orbitals to form σ-bonds with the surrounding carbon atoms [13] [14]. This hybridization pattern is typical for tetrasubstituted silanes and provides the molecular framework for understanding the compound's bonding characteristics [15] [16].
The silicon-carbon bonds in this compound exhibit typical characteristics of organosilicon compounds, with bond lengths ranging from 1.88 to 1.93 Å depending on the specific carbon substituent [17]. The silicon-carbon bonds to the tert-butyl and methyl groups are predominantly covalent in nature, with minimal polarization due to the similar electronegativity values of silicon and carbon [7]. These bonds demonstrate significant thermal stability, contributing to the overall stability of the molecular framework [7].
The dichloromethyl group introduces unique electronic characteristics through its carbon-chlorine bonds. The carbon-chlorine bond length in the dichloromethyl group is approximately 1.76 Å [17], which is typical for aliphatic carbon-chlorine bonds. These bonds exhibit significant polarity due to the electronegativity difference between carbon and chlorine, creating localized dipole moments that influence the compound's overall electronic distribution [18] [12].
The electronic structure analysis reveals that all atoms in the molecule carry formal charges of zero, indicating a balanced electron distribution according to conventional bonding models. The central silicon atom maintains its typical coordination number of four, with bond angles approximating the tetrahedral value of 109.5° [13] [15]. However, steric interactions between the bulky tert-butyl group and other substituents may cause slight deviations from ideal tetrahedral geometry [19].
Atom | Hybridization | Electronic Configuration | Formal Charge |
---|---|---|---|
Silicon (central) | sp³ | [Ne] 3s² 3p² | 0 |
Carbon (tert-butyl) | sp³ | [He] 2s² 2p² | 0 |
Carbon (methyl groups) | sp³ | [He] 2s² 2p² | 0 |
Carbon (dichloromethyl) | sp³ | [He] 2s² 2p² | 0 |
Chlorine | sp³ | [Ne] 3s² 3p⁵ | 0 |
Molecular orbital calculations and electronic structure studies of similar organosilicon compounds indicate that the highest occupied molecular orbitals are typically localized on the more electronegative substituents, particularly those containing heteroatoms [20] [21]. In the case of tert-butyl(dichloromethyl)dimethylsilane, the chlorine atoms in the dichloromethyl group are expected to contribute significantly to the frontier molecular orbitals due to their lone pair electrons [20] [21].
The bonding analysis reveals distinct bond characteristics for different bond types within the molecule. Silicon-carbon bonds exhibit typical covalent character with bond lengths consistent with other organosilicon compounds [6] [7]. The estimated silicon-chlorine bond lengths, while not directly bonded in this compound, can be compared to related chlorosilanes where Si-Cl bonds typically range from 2.01 to 2.08 Å [22]. This comparison provides context for understanding the electronic environment around silicon in various organosilicon frameworks.
Bond Type | Typical Bond Length (Å) | Bond Character | Source |
---|---|---|---|
Si-C (tert-butyl) | 1.93 | Covalent, σ-bond | [17] |
Si-C (methyl) | 1.88-1.93 | Covalent, σ-bond | General organosilicon data |
Si-Cl (estimated) | 2.01-2.08 | Polar covalent | [22] |
C-Cl (dichloromethyl) | 1.76 | Polar covalent | [17] |
C-C (tert-butyl) | 1.54 | Covalent, σ-bond | [17] |
The electronic structure considerations extend to the compound's chemical reactivity patterns. The presence of the dichloromethyl group creates potential sites for nucleophilic attack, while the silicon center may be susceptible to coordination by Lewis bases [18] [12]. The bulky tert-butyl substituent provides steric protection to the silicon center, potentially influencing reaction kinetics and selectivity in chemical transformations [19] [6].
Flammable